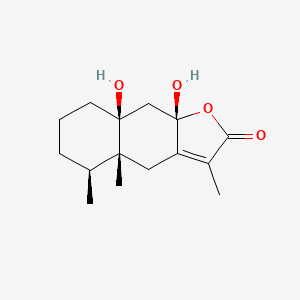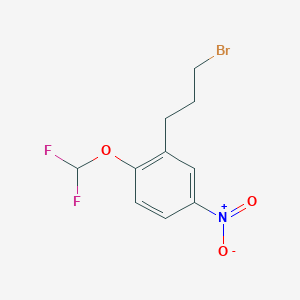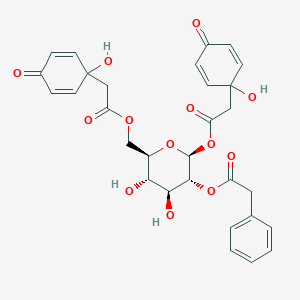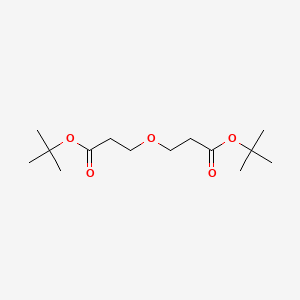
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is a compound known for its potential as an inhibitor of type I receptor tyrosine kinases, particularly HER2. This compound has shown promise in the treatment of hyperproliferative diseases such as cancer and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine involves multiple steps. One of the key steps includes the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (S)-3-hydroxy tetrahydrofuran and potassium tert-butoxide in the presence of DMF, followed by washing with methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mecanismo De Acción
The compound exerts its effects by inhibiting type I receptor tyrosine kinases, particularly HER2. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: Inhibits both HER2 and EGFR and is used in breast cancer treatment.
Uniqueness
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is unique due to its specific inhibition of HER2, making it particularly effective in HER2-positive cancers .
Propiedades
Fórmula molecular |
C20H21ClFN5O |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
4-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-N-piperidin-4-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C20H21ClFN5O/c1-28-19-10-17-14(9-18(19)26-12-4-6-23-7-5-12)20(25-11-24-17)27-13-2-3-16(22)15(21)8-13/h2-3,8-12,23,26H,4-7H2,1H3,(H,24,25,27) |
Clave InChI |
JCUWUVFZWOZGTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)







